molecular formula C17H11F3O3 B1391599 4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid CAS No. 722522-75-0

4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid

Cat. No. B1391599
M. Wt: 320.26 g/mol
InChI Key: AYUJMXXCIWPUBR-XCVCLJGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid” is a chemical compound with the molecular formula C17H11F3O3 . It has a molecular weight of 320.268 . It is categorized under carboxylic acids . This compound is primarily used for research purposes .


Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . Free radical bromination, nucleophilic substitution, and oxidation are some of the reactions that can occur at the benzylic position .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 320.268 . It is categorized under carboxylic acids . This compound is primarily used for research purposes .

Scientific Research Applications

1. Base-Catalyzed Hydrolysis

Research involving similar phenyl esters of benzoic acids, like 4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid, has investigated their base-catalyzed hydrolysis. Bauerová and Ludwig (2000) synthesized model phenyl esters and studied their kinetics of hydrolysis, which occurred by the BAc2 mechanism, to establish kinetic acidity scales and understand substituent effects on these reactions (Bauerová & Ludwig, 2000).

2. Photophysical Properties

The photophysical properties of derivatives of benzoic acids are another area of research interest. Chisholm et al. (2015) explored the electronic and spectroscopic properties of avobenzone derivatives attached to Mo₂ quadruple bonds, which could be relevant for understanding the properties of similar benzoic acid derivatives (Chisholm et al., 2015).

3. Quantitative Structure-Metabolism Relationships

Ghauri et al. (1992) conducted a study focusing on quantitative structure-metabolism relationships for substituted benzoic acids in rats. This research provides insight into the metabolic fate of compounds like 4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid in vivo, which is crucial for understanding its biological interactions and potential therapeutic applications (Ghauri et al., 1992).

4. Benzoic Acid Biosynthesis

Understanding the biosynthesis of benzoic acid is important for comprehending the synthetic pathways and applications of its derivatives. Hertweck et al. (2001) described the mechanism of benzoic acid biosynthesis in plants and bacteria, which can provide context for the synthesis of 4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid and its applications (Hertweck et al., 2001).

5. PPARgamma Agonists

Research into the structure-activity relationship of N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists by Cobb et al. (1998) provides insights into the potential use of similar benzoic acid derivatives in medical applications, especially in the development of therapeutic agents (Cobb et al., 1998).

properties

IUPAC Name

4-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3O3/c18-17(19,20)14-8-1-11(2-9-14)3-10-15(21)12-4-6-13(7-5-12)16(22)23/h1-10H,(H,22,23)/b10-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUJMXXCIWPUBR-XCVCLJGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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